2,6-Difluoro-3-hydroxycyclohex-2-en-1-one
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Overview
Description
2,6-Difluoro-3-hydroxycyclohex-2-en-1-one is an organic compound with the molecular formula C6H6F2O2 and a molecular weight of 148.11 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a cyclohexene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-hydroxycyclohex-2-en-1-one typically involves the fluorination of cyclohexene derivatives followed by hydroxylation. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a cyclohexanol derivative.
Substitution: The fluorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2,6-difluorocyclohex-2-en-1-one or 2,6-difluorocyclohex-2-en-1-carboxylic acid.
Reduction: Formation of 2,6-difluorocyclohexanol.
Substitution: Formation of 2,6-diaminocyclohex-2-en-1-one or 2,6-dithiocyclohex-2-en-1-one.
Scientific Research Applications
2,6-Difluoro-3-hydroxycyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-hydroxycyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor. The hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme, further stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-hydroxycyclohex-2-en-1-one: Similar structure but with chlorine atoms instead of fluorine.
2,6-Dibromo-3-hydroxycyclohex-2-en-1-one: Similar structure but with bromine atoms instead of fluorine.
2,6-Difluoro-3-methoxycyclohex-2-en-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
2,6-Difluoro-3-hydroxycyclohex-2-en-1-one is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. The hydroxyl group also contributes to its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various chemical and biological applications .
Properties
Molecular Formula |
C6H6F2O2 |
---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
2,4-difluoro-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C6H6F2O2/c7-3-1-2-4(9)5(8)6(3)10/h3,10H,1-2H2 |
InChI Key |
HEEHIZGGBPZBPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C(C1F)O)F |
Origin of Product |
United States |
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